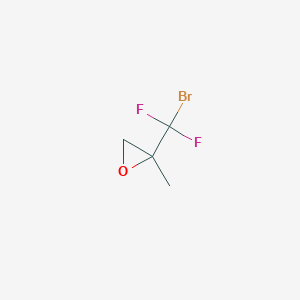

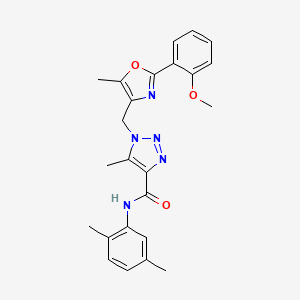

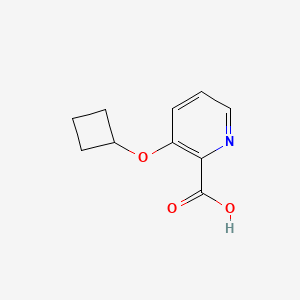

![molecular formula C13H13N3O2 B2861326 10-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one CAS No. 1255777-05-9](/img/structure/B2861326.png)

10-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the diazepine ring and the quinoline ring in separate steps, followed by their fusion in a later step. The methoxy group would likely be introduced via a methylation reaction .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The diazepine and quinoline rings are both aromatic, implying a certain degree of stability. The presence of the methoxy group could introduce some electron-donating character .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the diazepine and quinoline rings, as well as the methoxy group. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, while the methoxy group could potentially be cleaved under acidic or basic conditions .科学的研究の応用

Anxiolytic-like Effects in Animal Models

The compound's potential in modulating anxiety was explored through its action on metabotropic glutamate receptors. In a study comparing the anxiolytic activity of mGlu1 and mGlu5 receptor antagonists in rats, it was found that certain antagonists could induce anxiolytic-like effects without the sedative side effects typically associated with conventional anxiolytics like diazepam. This suggests a promising avenue for the development of new anxiety treatments that might avoid the drawbacks of current therapies (Pietraszek et al., 2005).

EZH2 Inhibition for Cancer Therapeutics

A series of quinoline derivatives, including variations of the 10-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one, demonstrated significant inhibition of Enhancer of Zeste Homologue 2 (EZH2), a known target for cancer treatment. One particular derivative showed promising anti-viability activities against tumor cell lines, marking it as a potential lead compound for cancer therapy development (Xiang et al., 2015).

Anticonvulsant Activity

The compound's structure is closely related to other heterocycles known for their anticonvulsant properties. In research comparing the effects of various AMPA/kainate receptor antagonists, compounds structurally related to 10-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one were found to provide protective action against different experimental seizure models. This highlights the potential for derivatives of this compound to be developed as new antiepileptic medications (Ferreri et al., 2004).

Antibacterial and Antifungal Properties

In the realm of antimicrobial research, quinoline derivatives including those similar to 10-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one have been synthesized and shown to possess potent antibacterial and antifungal activities. These compounds offer a new scaffold for developing drugs against opportunistic infections, particularly in immunocompromised patients (Boateng et al., 2011).

特性

IUPAC Name |

10-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-18-8-2-3-11-9(6-8)12-10(7-16-11)13(17)15-5-4-14-12/h2-3,6-7,14H,4-5H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRUTJXADXZUOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C3C(=CN=C2C=C1)C(=O)NCCN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

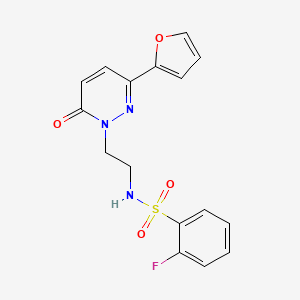

![N-[(4-methoxyphenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine](/img/structure/B2861243.png)

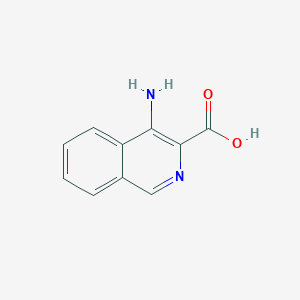

![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2861257.png)

![3-ethoxy-4-[(7-nitro-4H-1,3-benzodioxin-5-yl)methoxy]benzaldehyde](/img/structure/B2861259.png)

![2-Ethynylspiro[3.4]octan-2-amine;hydrochloride](/img/structure/B2861261.png)

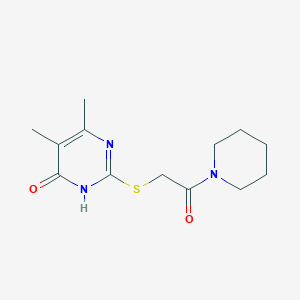

![N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2861265.png)